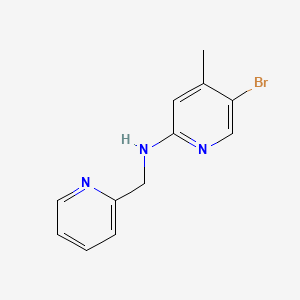

5-bromo-4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine

Description

5-Bromo-4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine is a pyridine derivative featuring a bromine atom at position 5, a methyl group at position 4, and a pyridin-2-ylmethylamine substituent at position 2.

Properties

IUPAC Name |

5-bromo-4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3/c1-9-6-12(16-8-11(9)13)15-7-10-4-2-3-5-14-10/h2-6,8H,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXUVYLRCKHMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 5-Bromo-4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine

General Synthetic Strategy

The synthesis of this compound typically involves:

- Selective bromination and methylation of a pyridin-2-amine precursor.

- Formation of the N-(pyridin-2-ylmethyl) substituent via nucleophilic substitution or reductive amination.

- Use of transition metal-catalyzed coupling reactions to install methyl or amine substituents at specific positions on the pyridine ring.

Key Reaction Steps and Conditions

Starting Materials and Intermediates

- The synthesis often begins with 2-amino-3,5-dibromo-4-methylpyridine or related brominated pyridine derivatives.

- A crucial intermediate is (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide, which acts as a directing group-protected amine for selective transformations.

Methylation via Negishi Coupling

- The Negishi coupling reaction is employed to selectively replace the bromine at position 3 with a methyl group.

- This step involves reacting the intermediate with a methyl zinc compound or methyl zinc salt (e.g., dimethylzinc or a combination of anhydrous zinc bromide with a Grignard reagent) in the presence of a nickel catalyst .

- This coupling proceeds under mild conditions and avoids the use of palladium catalysts, which can be costly and less environmentally friendly.

- The reaction replaces the 3-bromo substituent with a methyl group, yielding the desired 5-bromo-4-methylpyridin-2-amine derivative.

Hydrolysis to Regenerate the Amine

- After methylation, the directing group is removed by acidic hydrolysis , regenerating the free amine at position 2.

- Hydrolysis can be performed either directly on the crude methylated intermediate or after isolation and purification.

- Typical conditions involve treatment with dilute acid under controlled temperature to avoid side reactions.

Formation of N-(pyridin-2-ylmethyl) Substituent

- The amino group at position 2 is then reacted with pyridin-2-ylmethyl halides or related electrophiles to form the N-(pyridin-2-ylmethyl) linkage.

- This step can be achieved through nucleophilic substitution or reductive amination methods depending on the availability of starting materials.

- Careful control of reaction conditions (solvent, temperature, base) ensures regioselectivity and high yield.

Data Table: Summary of Key Preparation Steps

Research Findings and Optimization Notes

- The Negishi coupling step is critical for regioselective methylation and has been optimized to minimize side products and maximize yield.

- Use of a nickel catalyst instead of palladium reduces cost and environmental impact while maintaining efficiency.

- The directing group strategy allows for selective functionalization at the 3-position without affecting other bromine substituents.

- Hydrolysis conditions must be carefully controlled to avoid decomposition or overreaction.

- The final amination step to introduce the pyridin-2-ylmethyl group requires stoichiometric control and may benefit from mild bases and aprotic solvents to improve selectivity and yield.

- Alternative radical-based methods provide potential routes but require further development for this specific compound.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the pyridine ring or the bromine atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: N-oxides of the pyridine ring.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-bromo-4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The bromine atom and pyridinylmethyl group may play crucial roles in binding interactions and activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their structural differences:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| Target Compound | 5-Br, 4-Me, N-(pyridin-2-ylmethyl) | C₁₂H₁₁BrN₃ | 292.16 | Bulky pyridinylmethyl group; moderate lipophilicity |

| 5-Bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine | 5-Br, 4-Me, N-(2-methoxyethyl) | C₁₀H₁₄BrN₂O | 245.12 | Ether group enhances solubility; reduced steric bulk |

| 5-Bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine | 5-Br, N-(4-fluorobenzyl) | C₁₂H₁₀BrFN₂ | 281.12 | Fluorine introduces electronegativity; potential for π-π interactions |

| N-Benzyl-5-bromo-N,4-dimethylpyridin-2-amine | 5-Br, 4-Me, N-benzyl, N-Me | C₁₄H₁₅BrN₂ | 291.19 | Benzyl group increases lipophilicity; N-methylation reduces H-bond capacity |

| 5-Bromo-4-fluoropyridin-2-amine | 5-Br, 4-F | C₅H₄BrFN₂ | 191.00 | Compact structure; high electronegativity from fluorine |

Key Observations :

- Steric Effects : The pyridin-2-ylmethyl group in the target compound creates greater steric hindrance compared to smaller substituents like 2-methoxyethyl () or 4-fluorobenzyl (). This may influence binding interactions in biological systems .

- Lipophilicity : Benzyl and pyridinylmethyl groups (, Target Compound) enhance lipophilicity, which correlates with membrane permeability in QSAR studies ().

Crystallographic and Hydrogen-Bonding Patterns

- The pyridin-2-ylmethyl group in the target compound may form intermolecular N–H···N hydrogen bonds, as seen in 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine (). Such interactions stabilize crystal lattices and influence melting points.

- In 5-bromo-N-methylpyrimidin-2-amine (), C–H···Br and N–H···N bonds create 2D networks, suggesting similar packing behavior in brominated pyridinamines.

Biological Activity

5-Bromo-4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine is a novel organic compound belonging to the pyridine class, characterized by a unique combination of substituents: a bromine atom at the 5th position, a methyl group at the 4th position, and a pyridinylmethyl group attached to the nitrogen atom at the 2nd position. This structural configuration potentially enhances its biological activity, making it an interesting subject for research in medicinal chemistry.

The compound's molecular formula is with a molecular weight of approximately 278.15 g/mol. The synthesis typically involves several key steps:

- Methylation : Introduction of the methyl group at the 4th position using Friedel-Crafts alkylation with methyl chloride and a Lewis acid catalyst.

- Pyridinylmethylation : Attachment of the pyridinylmethyl group via nucleophilic substitution using 2-chloromethylpyridine and sodium hydride as a base.

Biological Activity

Research indicates that this compound exhibits several promising biological activities, particularly in antimicrobial and anticancer domains. Below are some key findings related to its biological activity:

Antimicrobial Activity

The compound has been investigated for its potential antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on efficacy and mechanisms remain limited.

Anticancer Properties

Recent studies have shown that this compound may possess anticancer activity. It has been evaluated against different cancer cell lines, demonstrating significant cytotoxic effects. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 9.46 | Induction of apoptosis through caspase activation |

| MDA-MB-231 (Breast) | 12.91 | Cell cycle arrest at G2/M phase |

These results indicate that the compound could act as a lead candidate for further drug development targeting specific cancer types.

The mechanism of action for this compound is believed to involve interactions with molecular targets such as enzymes and receptors, leading to modulation of various biochemical pathways. The presence of bromine and the pyridinylmethyl group may enhance binding affinity and selectivity for these targets, which is crucial for its biological activity.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of substituents compared to similar analogs:

| Compound Name | Key Differences |

|---|---|

| 4-Methyl-N-(2-pyridinylmethyl)-2-pyridinamine | Lacks bromine at the 5th position |

| 5-Bromo-2-pyridinamine | Lacks methyl and pyridinylmethyl groups |

| N-(2-Pyridinylmethyl)-2-pyridinamine | Lacks both bromine and methyl groups |

This distinctive structure may confer unique chemical reactivity and biological properties, warranting further investigation.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C4, bromine at C5) and alkylation success .

- X-Ray Crystallography : Resolves intramolecular interactions, such as hydrogen bonds (e.g., N–H⋯N) that stabilize the conformation .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 322.1 for C₁₂H₁₃BrN₃) .

How can researchers resolve contradictions in reported biological activities?

Q. Advanced

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromine with chlorine) and assay activity changes. For example, the pyridin-2-ylmethyl group may enhance target binding via π-π stacking .

- Crystallographic Analysis : Compare ligand-receptor co-crystal structures to identify critical interactions (e.g., hydrogen bonding vs. hydrophobic effects) .

- Meta-Analysis : Use public databases (e.g., PubChem BioAssay) to cross-reference activity data under standardized conditions .

What structural features influence this compound’s biological activity?

Q. Basic

- Pyridine Core : Enables hydrogen bonding and π-stacking with biological targets (e.g., kinases) .

- Bromine at C5 : Enhances electrophilicity for covalent binding or acts as a leaving group in prodrug activation .

- N-(Pyridin-2-ylmethyl) Group : Introduces steric bulk and additional binding motifs (e.g., secondary amine for salt bridges) .

What strategies improve regioselectivity during bromination?

Q. Advanced

- Directing Groups : The methyl group at C4 electronically directs bromine to C5 via resonance and inductive effects .

- Catalyst Design : Transition-metal catalysts (e.g., Pd) or Lewis acids (e.g., FeCl₃) can stabilize intermediates, favoring C5 substitution .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromine’s reactivity at electron-rich positions .

How should pharmacokinetic studies be designed for this compound?

Q. Advanced

- In Vitro ADME :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption .

- In Silico Modeling : Predict logP (lipophilicity) and pKa (ionization) using software like Schrödinger’s QikProp .

What role does intramolecular hydrogen bonding play in stability?

Q. Advanced

- Conformational Rigidity : Intramolecular N–H⋯N bonds (e.g., between pyridine and amine groups) reduce rotational freedom, enhancing thermal stability .

- Crystallographic Evidence : In analogs, hydrogen bond lengths (e.g., 2.982 Å in the title compound) correlate with melting points and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.